molecular formula C10H8BrFN2S B13319499 N-[(4-bromothiophen-2-yl)methyl]-6-fluoropyridin-2-amine

N-[(4-bromothiophen-2-yl)methyl]-6-fluoropyridin-2-amine

Cat. No.: B13319499
M. Wt: 287.15 g/mol
InChI Key: CQHWDVMTMRESFC-UHFFFAOYSA-N
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Description

N-[(4-bromothiophen-2-yl)methyl]-6-fluoropyridin-2-amine is an organic compound that features a combination of bromothiophene and fluoropyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromothiophen-2-yl)methyl]-6-fluoropyridin-2-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromothiophen-2-yl)methyl]-6-fluoropyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents like bromine and chlorinating agents like thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

N-[(4-bromothiophen-2-yl)methyl]-6-fluoropyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]-6-fluoropyridin-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine
  • tert-Butyl (S,Z)-(4-(4-bromothiophen-2-yl)-1,4-dimethyl-6-oxotetrahydropyrimidin-2(1H)-ylidene)carbamate

Uniqueness

N-[(4-bromothiophen-2-yl)methyl]-6-fluoropyridin-2-amine is unique due to its specific combination of bromothiophene and fluoropyridine moieties. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and material science .

Properties

Molecular Formula

C10H8BrFN2S

Molecular Weight

287.15 g/mol

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-6-fluoropyridin-2-amine

InChI

InChI=1S/C10H8BrFN2S/c11-7-4-8(15-6-7)5-13-10-3-1-2-9(12)14-10/h1-4,6H,5H2,(H,13,14)

InChI Key

CQHWDVMTMRESFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)F)NCC2=CC(=CS2)Br

Origin of Product

United States

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